6-Azabicyclo[3.2.0]hept-3-en-7-one
Description
Contextual Significance of Bicyclic Azetidinone Systems in Organic Chemistry
Bicyclic azetidinone systems, characterized by a four-membered β-lactam ring fused to another ring, are of paramount importance in medicinal chemistry and organic synthesis. The β-lactam ring is the core structural motif of the penicillin and cephalosporin antibiotics, among the most crucial antibacterial agents ever discovered. The fusion of this reactive lactam ring to a second ring system, as seen in 6-azabicyclo[3.2.0]hept-3-en-7-one, imparts conformational rigidity and specific stereochemical properties. This defined three-dimensional structure is often key to the biological activity of molecules derived from these systems.
Furthermore, the inherent ring strain of the bicyclic system makes it susceptible to various ring-opening and rearrangement reactions, providing chemists with a powerful tool for constructing diverse molecular architectures. The development of synthetic methods to access these bicyclic azetidinones has been a major focus of research, leading to innovative strategies for the creation of novel therapeutic agents and other functional organic molecules. The carbapenem family of antibiotics, for instance, is based on the 7-oxo-1-azabicyclo[3.2.0]hept-2-en-2-carboxylic acid core, highlighting the significance of this structural class. researchgate.net
Historical Development of Research on this compound
Research into this compound and related compounds has been driven by the quest for new pharmaceuticals. An early and significant synthesis of racemic this compound involves the [2+2] cycloaddition of chlorosulfonyl isocyanate with cyclopentadiene (B3395910). u-szeged.hursc.org This reaction provided a reliable route to the core bicyclic structure and opened the door for further exploration of its chemistry.
A pivotal development in the utility of this compound was the successful enzymatic kinetic resolution of the racemate. The use of enzymes, such as lipases or whole-cell systems like Rhodococcus equi, allows for the selective hydrolysis of one enantiomer, providing access to both the unreacted enantiomer and the hydrolyzed product in high enantiomeric purity. rsc.orgrsc.orgresearchgate.netresearchgate.net This breakthrough was crucial, as it enabled the stereocontrolled synthesis of chiral target molecules, a fundamental requirement in modern drug development. The enantiopure forms of this compound have since been utilized as precursors in the synthesis of various biologically active compounds, including the antifungal agent cispentacin. rsc.orgresearchgate.net
Structural Features and Nomenclature of this compound
This compound is a bicyclic organic compound with the molecular formula C₆H₇NO. calpaclab.comabovchem.com Its structure consists of a cyclopentene (B43876) ring fused to an azetidin-2-one (B1220530) (β-lactam) ring. The fusion of the five- and four-membered rings creates a strained system that is key to its reactivity.
The systematic IUPAC name for this compound is this compound. The numbering of the bicyclic system begins at one of the bridgehead atoms and proceeds around the larger ring to the other bridgehead atom, then continues around the smaller ring. The "aza" prefix indicates the replacement of a carbon atom with a nitrogen atom in the ring system, and its position is denoted by the locant "6". The "[3.2.0]" notation describes the lengths of the bridges connecting the two bridgehead carbons. The "-en" suffix at position 3 indicates the presence of a double bond, and the "-one" suffix at position 7 denotes the carbonyl group of the lactam.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 63838-48-2 calpaclab.comsquarix.de |
| Molecular Formula | C₆H₇NO calpaclab.comabovchem.com |
| Molecular Weight | 109.13 g/mol calpaclab.comabovchem.com |
| Appearance | Colorless liquid squarix.de |
| Solubility | Soluble in Chloroform, DMSO squarix.de |
Overview of Research Directions and Scope within Academic Inquiry
The primary focus of research involving this compound is its application as a versatile synthetic intermediate. Its utility stems from the ability to manipulate its structure in a stereocontrolled manner to produce a variety of valuable compounds.
A major area of investigation has been its use in the synthesis of novel carbapenem antibiotics. researchgate.netresearchgate.net Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. The this compound core provides a convenient starting point for the elaboration of the more complex carbapenem skeleton.
Another significant research direction is the synthesis of other biologically active molecules. For example, it has been used as a precursor for the antifungal agent cispentacin. rsc.orgresearchgate.net Furthermore, its derivatives are being explored for their potential as cysteine protease inhibitors. The rigid bicyclic framework is believed to provide a good scaffold for designing enzyme inhibitors with high specificity.
The development of new synthetic methodologies involving this compound is also an active area of research. This includes exploring new enzymatic resolutions, developing novel ring-opening and rearrangement reactions, and utilizing the compound in various cycloaddition reactions to build molecular complexity. These studies aim to expand the synthetic toolbox available to organic chemists and facilitate the discovery of new chemical entities with potential therapeutic applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-azabicyclo[3.2.0]hept-3-en-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c8-6-4-2-1-3-5(4)7-6/h1,3-5H,2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDDVGDYVZZSGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30980482 | |
| Record name | 6-Azabicyclo[3.2.0]hepta-3,6-dien-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30980482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63838-48-2 | |
| Record name | 2-Azabicyclo(2.2.1)hept-5-en-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063838482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Azabicyclo[3.2.0]hepta-3,6-dien-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30980482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Azabicyclo 3.2.0 Hept 3 En 7 One and Its Analogues
Retrosynthetic Analysis Approaches to the 6-Azabicyclo[3.2.0]hept-3-en-7-one Skeleton
Retrosynthetic analysis of the this compound core reveals several logical disconnections. The most prominent and widely utilized approach involves a [2+2] cycloaddition, which simplifies the bicyclic lactam into two key synthons: a five-membered ring containing an imine or a related nitrogen-based functional group and a ketene (B1206846) or a ketene equivalent.
This primary disconnection breaks the C5-C7 and N6-C7 bonds of the β-lactam ring. The forward reaction, a [2+2] cycloaddition, is a powerful method for constructing the four-membered azetidinone ring. The specific nature of the two-carbon ketene component and the nitrogen-containing component dictates the reaction conditions and potential for stereocontrol.
Alternative retrosynthetic strategies could envision the formation of the five-membered ring onto a pre-existing β-lactam, though this is less common. Another possibility involves intramolecular cyclization of a suitably functionalized acyclic precursor. However, the convergent and efficient nature of cycloaddition reactions makes them the predominant strategy in the synthesis of this and related bicyclic lactam systems.
Cycloaddition Strategies in the Synthesis of this compound
Cycloaddition reactions are cornerstone strategies for the synthesis of the this compound framework, providing a direct and often stereocontrolled route to the fused bicyclic system. These reactions involve the concerted or stepwise combination of two unsaturated components to form a cyclic adduct, efficiently constructing the target ring system.
The [2+2] cycloaddition is the most direct and frequently employed method for constructing the β-lactam (azetidin-2-one) ring of the 6-azabicyclo[3.2.0]heptane system. This reaction class involves the union of a two-atom component (like a ketene) with another two-atom component (like an imine) to form the four-membered ring.
The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a classic and highly effective method for forming β-lactams. wikipedia.org In the context of this compound, this would involve the reaction of a cyclic imine (a 2,3-dihydropyrrole derivative) with a suitable ketene. The ketenes are often generated in situ from acyl chlorides and a tertiary amine, or via the Wolff rearrangement of α-diazoketones. organic-chemistry.org
The reaction proceeds through a zwitterionic intermediate, and the final stereochemistry (cis or trans) of the β-lactam can be influenced by several factors. organic-chemistry.org These include the substitution patterns on both the ketene and the imine, which affect the rate of ring closure versus isomerization of the intermediate. wikipedia.orgorganic-chemistry.org For instance, ketenes with electron-donating groups tend to favor the formation of cis-β-lactams, while those with electron-withdrawing groups often yield trans products. organic-chemistry.org This method's versatility allows for the synthesis of a wide array of substituted bicyclic β-lactams. rasayanjournal.co.inresearchgate.net
Table 1: Examples of Staudinger Ketene-Imine Cycloadditions for β-Lactam Synthesis
| Ketene Precursor | Imine Component | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Phenylacetyl chloride | Benzylidenemethylamine | Triethylamine, CH₂Cl₂ | Monocyclic β-Lactam | High | wikipedia.org |
| Diazoacetoacetate enone | Imine | CH₂Cl₂, RT, 3h (Wolff rearrangement) | Monocyclic β-Lactam | ~99% | wikipedia.org |
| N-aryl-2-oxo-pyrrolidine-3-carboxylic acids | Isatinimines | TsCl, Triethylamine | Dispirooxindole-β-lactam | Moderate to Good | mdpi.com |
Photochemical [2+2] cycloadditions offer an alternative route to the bicyclic lactam core. This method involves the light-induced reaction of an alkene with an imine or an isocyanate. researchgate.net For the synthesis of the this compound skeleton, this would typically involve the intramolecular photocycloaddition of a molecule containing both a pyrrole-type structure and a tethered alkene, or an intermolecular reaction between a cyclopentene (B43876) derivative and an isocyanate.
The reaction between an alkene and an isocyanate, such as trichloroacetyl isocyanate, is particularly useful and can proceed with high regio- and stereoselectivity. nih.gov The reaction is believed to occur via an asynchronous one-step mechanism involving a zwitterionic intermediate. nih.gov The efficiency and outcome of these photochemical reactions can be influenced by the electronic properties of the substituents on the alkene. nih.gov Copper(I) salts can also catalyze intramolecular [2+2] photocycloadditions of non-conjugated dienes, leading to the formation of bicyclo[3.2.0]heptane structures. acs.orgwisc.edu
Table 2: Photochemical [2+2] Cycloaddition Examples
| Reactant 1 | Reactant 2 | Conditions | Product Core | Key Feature | Reference |
|---|---|---|---|---|---|
| Cyclopentenone | Vinyl acetate | UV light, Hexanes | Bicyclo[3.2.0]heptanone | Core ring system established | researchgate.net |
| Glycal (electron-rich alkene) | Trichloroacetyl isocyanate | - | Carbohydrate-β-lactam | High regio- and stereoselectivity | nih.gov |
| Diallylsilane | - | Cu(I) catalyst, UV light | Bicyclo[3.2.0]heptane | Intramolecular, cis-product | acs.org |
| 4-Hydroxycyclopent-2-enone | Various alkenes | UV light | Bicyclo[3.2.0]heptane | Functionalized bicyclic products | researchgate.net |
To improve efficiency, selectivity, and mildness of reaction conditions, various transition metal catalysts have been developed for [2+2] cycloadditions. researchgate.netresearchgate.net Copper(I) triflate (CuOTf) is known to catalyze the photocycloaddition of alkenes, proceeding through a 2:1 alkene-copper complex that can be excited by UV light. wisc.edu This method has proven effective for synthesizing complex cyclobutanes from simple aliphatic alkenes. wisc.edu
Ruthenium and iridium complexes have also been employed to catalyze [2+2] cycloadditions. For example, iridium-catalyzed enantioselective [2+2] cycloadditions of oxabicyclic alkenes with terminal alkynes allow for the creation of four stereocenters in a single step with excellent enantioselectivity. researchgate.net Ruthenium catalysts, such as Ru₃(CO)₁₂, can catalyze carbonylative cycloadditions of alkenes and imines to produce γ-butyrolactams, which are structurally related to the target bicyclic system. researchgate.net These catalyzed approaches offer significant advantages in constructing complex molecular architectures with high levels of control.
While the Diels-Alder, or [4+2] cycloaddition, reaction does not directly form the this compound skeleton, it is a powerful tool for synthesizing key precursors. For instance, a Diels-Alder reaction can be used to construct the five-membered cyclopentene ring, which can then be further functionalized to an imine and subjected to a [2+2] cycloaddition.
A notable example involves the reaction of cyclopentadienones with alkynes to form substituted aromatic compounds after extrusion of carbon monoxide. researchgate.net A variation of this, using azacyclopentadienone intermediates, can lead to the formation of pyridine (B92270) derivatives. researchgate.net These intermediates are sometimes proposed to arise from the cycloreversion of azabicyclo[3.2.0]heptenones, highlighting the reversible nature of these cycloadditions. researchgate.net The strategic use of a Diels-Alder reaction to build a functionalized cyclopentene, followed by subsequent ring-closing steps, constitutes a valid, albeit more indirect, pathway to the target bicyclic lactam framework.
[2+2] Cycloaddition Reactions in Bicyclic Lactam Formation
Ring Closure and Cyclization Approaches to this compound
The formation of the characteristic fused ring system of this compound is typically achieved through cyclization reactions, where the final ring-closing step establishes the bicyclic core. These methods include intramolecular bond formations and cycloadditions.
One of the fundamental approaches to constructing the β-lactam ring of the this compound system is through intramolecular amidation. This strategy involves the cyclization of a suitably functionalized precursor, typically a γ-amino acid derivative where the amine and carboxylic acid functionalities are positioned to form the four-membered lactam ring.
A direct precursor for this cyclization is cis-4-amino-2-cyclopentene-1-carboxylic acid. smolecule.com The intramolecular condensation of this amino acid, or its activated derivatives (e.g., esters), leads to the formation of the desired bicyclic lactam, 6-azabicyclo[3.2.0]heptan-7-one, after which a double bond can be introduced if not already present. smolecule.com This method is conceptually similar to other β-lactam syntheses, such as the formation of 4-oxo-2-azetidinecarboxylic acid from aspartate, which proceeds via a base-catalyzed intramolecular acyl transfer. rsc.org
Other related intramolecular cyclizations that form bicyclic lactam systems include the photochemical [2+2] cycloaddition of α,β-unsaturated amides and the cyclization of β-(substituted-amino)amides using a silylating agent and a fluoride (B91410) ion catalyst to yield the protected lactam. google.comdokumen.pub For instance, the intramolecular cyclization of an enolate of a chiral N-(α-methyl-p-methoxybenzyl)-ω-imino-ester can afford N-protected polycyclic β-lactams. researchgate.net While not all of these examples lead directly to this compound, they illustrate the general principle of intramolecular ring closure to form the core azetidinone structure.
Biotransformation has emerged as a powerful and highly selective method, not for the de novo synthesis of the racemic this compound, but for its resolution into enantiomerically pure forms. These enzyme-catalyzed processes are crucial for producing the specific enantiomers required for the synthesis of biologically active compounds. researchgate.netjst.go.jp
The most prominent biotransformation is the enantioselective hydrolysis of the racemic β-lactam (±)-1 . This kinetic resolution is effectively catalyzed by whole-cell preparations of microorganisms, particularly Rhodococcus equi, and by isolated enzymes such as lipases and other lactamases. researchgate.netjst.go.jp In this process, one enantiomer of the racemic lactam is selectively hydrolyzed to the corresponding γ-amino acid, leaving the unreacted lactam enantiomer in high optical purity.
For example, using Rhodococcus equi, the racemic lactam (±)-1 undergoes hydrolysis to yield the (+)-(1R,5S)-enantiomer of the lactam and the corresponding (-)-(1S,2R)-amino acid. jst.go.jp Similarly, lipases such as Candida antarctica lipase (B570770) B (CAL-B) have been successfully employed for this resolution, demonstrating versatility across different enzymatic systems. rsc.org These methods are valued for their high enantioselectivity, mild reaction conditions, and environmental compatibility.
Table 1: Enzyme-Catalyzed Kinetic Resolution of (±)-6-Azabicyclo[3.2.0]hept-3-en-7-one
| Biocatalyst | Reaction Type | Recovered Product | Hydrolyzed Product | Key Findings | Reference |
|---|---|---|---|---|---|
| Rhodococcus equi (whole cells) | Enantioselective hydrolysis | (+)-(1R,5S)-6-Azabicyclo[3.2.0]hept-3-en-7-one | (-)-(1S,2R)-2-Aminocyclopent-3-enecarboxylic acid | Provides a key precursor for the antifungal agent (-)-cispentacin. | jst.go.jp |
| Candida antarctica lipase B (CAL-B) | Enantioselective hydrolysis | Unreacted lactam enantiomer (>95% ee) | β-amino acid enantiomer (>95% ee) | Demonstrates high efficiency (E > 200) in organic media with minimal water. | rsc.org |
| Lipase AK / Lipase PS | Asymmetric acylation of a hydroxymethylated lactam derivative | Enantiopure acylated and unreacted lactam derivatives | N/A (Acylation, not hydrolysis) | Used for the resolution of a benzologue of the title compound, showing high enantioselectivity (E > 200). | researchgate.net |
Stereochemical Control in the Synthesis of this compound Enantiomers
Accessing specific enantiomers of this compound is paramount for its application in medicinal chemistry. Control of stereochemistry can be achieved at different stages of the synthesis, either by directing the formation of a specific diastereomer or by separating enantiomers from a racemic mixture.
The synthesis of the racemic bicyclic lactam itself is often accomplished via a [2+2] cycloaddition reaction between cyclopentadiene (B3395910) and an isocyanate. A prominent example is the regioselective reaction of cyclopentadiene with chlorosulfonyl isocyanate (CSI). rsc.org This reaction forms an N-chlorosulfonyl β-lactam intermediate, which upon reduction yields the racemic this compound. The stereochemistry of the ring fusion in this cycloaddition is inherently cis, leading to the formation of the cis-fused bicyclic system.
Further control over diastereoselectivity is demonstrated in related systems. For instance, the intramolecular [2+2] photocycloaddition of substituted trans-N-cinnamyl-N-allyl amines shows very high diastereoselectivity, producing almost exclusively the exo-aryl substituted 3-azabicyclo[3.2.0]heptanes. clockss.org Although this leads to a different isomer (3-aza instead of 6-aza), it highlights how the photochemical approach can be highly diastereoselective. Similarly, the intramolecular [2+2] cyclization of an α,β-unsaturated ketene intermediate, generated from 3-hydroxy-6-heptenoic acid, proceeds with high selectivity to give the thermodynamically more stable cis-fused bicyclo[3.2.0]hept-3-en-6-one, a carbocyclic analogue. taltech.ee These examples underscore that cycloaddition reactions are a powerful tool for establishing the desired relative stereochemistry of the bicyclic core.
While diastereoselective routes provide the correct relative stereochemistry, obtaining enantiomerically pure material often relies on enantioselective methods. The most widely applied strategy for this compound is kinetic resolution of the racemate.
As detailed in section 2.3.2, enzymatic kinetic resolution is the hallmark method for accessing the enantiomers of this compound. rsc.org The enantioselective hydrolysis catalyzed by enzymes like those from Rhodococcus equi or by various lipases separates the racemic mixture into a chiral amino acid and the unreacted, optically pure lactam. jst.go.jprsc.org This chemoenzymatic approach, which combines a chemical synthesis of the racemate followed by enzymatic resolution, is highly efficient and scalable, providing both enantiomers of the bicyclic lactam (one directly, and the other after chemical re-cyclization of the amino acid). rsc.org
In addition to resolution, stereochemistry can be directed during the synthesis using chiral auxiliaries or asymmetric catalysts. A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction, after which it is removed. For example, in the synthesis of the related 6-azabicyclo[3.2.1]octan-3-one system, an R-α-methylbenzyl chiral auxiliary was used. Opening the ring of a lactone precursor with the chiral amine, followed by cyclization, allowed for the separation of diastereomers and subsequent removal of the auxiliary to yield optically active bicyclic ketones. rsc.org A similar strategy could be envisioned for the synthesis of this compound.
Asymmetric catalysis involves the use of a chiral catalyst to influence the stereochemical course of a reaction. This approach is highly efficient as only a small amount of the chiral catalyst is needed. For instance, the synthesis of azetidinones has been achieved using a chiral catalyst, (R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo(1,2-c)(1,3,2)oxazaborolidine, to control a key reduction step enantioselectively. google.com In a more closely related example, a copper-catalyzed enantioselective alkene carboamination using a chiral Ph-Box ligand has been developed to synthesize 6-azabicyclo[3.2.1]octanes with excellent enantioselectivity. nih.gov Such catalyst-controlled reactions, including metal-catalyzed intramolecular cycloadditions, represent a powerful and direct method for the asymmetric synthesis of bicyclic lactam frameworks. acs.org
Protecting Group Chemistry Employed in this compound Synthesis
The synthesis of complex molecules like this compound and its derivatives often necessitates the use of protecting groups to mask reactive functional groups, thereby preventing unwanted side reactions and enabling specific chemical transformations. The nitrogen atom of the β-lactam ring is a primary site for protection, influencing the molecule's reactivity and stereochemical outcome in subsequent reactions.
A variety of protecting groups have been utilized in the synthesis of azabicyclo[3.2.0]heptane scaffolds. The choice of the protecting group is crucial and depends on its stability under the reaction conditions for subsequent steps and the ease of its removal to yield the final product.
Nitrogen Protecting Groups:
Acyl Groups: Easily removable acyl groups can be used to protect the nitrogen atom in azetidinone precursors during the initial stages of synthesis google.com.
tert-Butoxycarbonyl (Boc): The Boc group is a common protecting group for nitrogen. For instance, N-Boc-azetidinone has been used as a starting material in the synthesis of related azabicyclo structures researchgate.net. In the synthesis of a thiabicyclo[3.2.0]heptan-6-one analogue, a tert-butoxycarbonylamino group was introduced to facilitate specific reaction pathways researchgate.net.
(4-Methylphenyl)sulfonyl (Tosyl): The tosyl group is another robust protecting group for nitrogen. The compound 6-[(4-methylphenyl)sulfonyl]-6-azabicyclo[3.2.0]hept-3-en-7-one highlights its use in these bicyclic systems smolecule.com. Tosylation can also serve to activate the molecule, for example, facilitating palladium-catalyzed nucleobase coupling to synthesize antiviral agents rsc.org.
Cyclic Ethers: Protecting groups such as 2-tetrahydropyranyl have been employed in the synthesis of related bicyclic systems, typically introduced in the presence of an acid catalyst google.com.
The following table summarizes some of the protecting groups employed in the synthesis of this compound and related structures.
| Protecting Group | Functional Group Protected | Purpose & Context |
| tert-Butoxycarbonyl (Boc) | Amine (Nitrogen) | Used in precursors like N-Boc-azetidinone and to create tert-butoxycarbonylamino functionalities researchgate.netresearchgate.net. |
| (4-Methylphenyl)sulfonyl (Tosyl) | Amine (Nitrogen) | Provides a stable protected nitrogen and can act as an activating group for subsequent coupling reactions smolecule.comrsc.org. |
| Acyl Groups | Amine (Nitrogen) | General protection of the azetidinone nitrogen in early synthetic steps google.com. |
| 2-Tetrahydropyranyl | Hydroxyl | Protection of hydroxyl groups in synthetic intermediates of related bicyclic compounds google.com. |
The strategic application and subsequent removal of these protecting groups are fundamental to the successful synthesis of the target molecule, allowing for the construction of the complex bicyclic framework with the desired functionality.
Sustainable and Green Chemistry Methodologies for Production
In recent years, the principles of green chemistry have been increasingly applied to pharmaceutical manufacturing to reduce environmental impact, improve safety, and enhance efficiency. The synthesis of this compound, a precursor to the antifungal agent cispentacin, is a notable example where biocatalysis has been effectively implemented as a sustainable methodology.
Biocatalytic Kinetic Resolution:
A key green approach to obtaining enantiomerically pure this compound is through the enzymatic kinetic resolution of the racemic mixture. This method leverages the high stereoselectivity of enzymes to separate the two enantiomers.
Rhodococcus equi : The use of whole cells of the microorganism Rhodococcus equi has been reported for the enantioselective hydrolysis of racemic (±)-6-azabicyclo[3.2.0]hept-3-en-7-one. iupac.org The enzyme within the microorganism selectively hydrolyzes one enantiomer of the β-lactam ring, leaving the other enantiomer unreacted and thus resolved. iupac.org This biocatalytic process is advantageous due to its high enantioselectivity and mild reaction conditions, which are performed in an aqueous medium. The unreacted enantiomer can then be used for the synthesis of (-)-cispentacin. iupac.orggrafiati.com
Lipases: Lipases are another class of enzymes utilized for the resolution of this bicyclic lactam. Specifically, Candida antarctica lipase B (CAL-B) has demonstrated versatility in the resolution of this compound rsc.org.
These biocatalytic methods represent a significant advancement over traditional chemical resolutions, which often require stoichiometric amounts of chiral resolving agents and the use of organic solvents. The use of enzymes or whole-cell systems minimizes waste and aligns with the principles of green chemistry. nih.gov
Other Green Approaches:
Aqueous Media: The synthesis of related bicyclic β-lactam libraries has been successfully performed in water, which is considered a green solvent due to its non-toxic, non-flammable, and readily available nature rsc.org.
Catalysis: The broader application of catalysis, including biocatalysis and metal catalysis, reduces waste and energy consumption compared to stoichiometric reactions nih.gov. For instance, palladium catalysts are used for C-H functionalization and coupling reactions in related syntheses researchgate.net.
Atom Economy: Synthetic strategies are continually being developed to maximize the incorporation of all materials used in the process into the final product, a key principle of green chemistry. Intramolecular cyclizations, such as the [2+2] photocycloaddition used to form the bicyclic core, are inherently atom-economical. taltech.eeorgsyn.org
The following table provides an overview of sustainable methodologies applied in the production of this compound and its analogues.
| Methodology | Description | Advantages |
| Biocatalytic Kinetic Resolution | Use of enzymes (e.g., from Rhodococcus equi or CAL-B) to selectively hydrolyze one enantiomer of the racemic lactam rsc.orgiupac.org. | High enantioselectivity, mild aqueous reaction conditions, reduced waste . |
| Use of Green Solvents | Performing reactions in aqueous media instead of traditional organic solvents rsc.org. | Environmentally benign, non-toxic, non-flammable, improved safety. |
| Catalytic Reactions | Employing catalytic amounts of reagents (e.g., biocatalysts, metal catalysts) instead of stoichiometric amounts researchgate.netnih.gov. | Reduced waste, lower energy requirements, high efficiency. |
| Atom-Economical Reactions | Designing synthetic routes, such as intramolecular cyclizations, that maximize the incorporation of starting materials into the product taltech.eeorgsyn.org. | Minimizes by-product formation and waste. |
The integration of these green chemistry principles into the synthesis of this compound not only provides access to enantiomerically pure compounds but also showcases a commitment to more sustainable and environmentally responsible pharmaceutical production.
Chemical Reactivity and Transformations of 6 Azabicyclo 3.2.0 Hept 3 En 7 One
Reactions at the Lactam Carbonyl Moiety
The strained β-lactam ring in 6-azabicyclo[3.2.0]hept-3-en-7-one is susceptible to reactions at the carbonyl group.
Nucleophilic Acyl Substitution and Ring Opening Reactions
The carbonyl carbon of the lactam is electrophilic and readily undergoes nucleophilic acyl substitution, often leading to the opening of the four-membered ring. libretexts.org This reactivity is a cornerstone of its synthetic utility.
The β-lactam ring of this compound can be opened through hydrolysis to yield the corresponding β-amino acid. rsc.org This reaction can be achieved under both chemical and enzymatic conditions.
Enzymatic Hydrolysis: A notable application of this reaction is the enantioselective hydrolysis of racemic this compound. researchgate.netrsc.org This process, often catalyzed by enzymes such as those from Rhodococcus equi, provides access to enantiomerically pure forms of the bicyclic lactam and the corresponding ring-opened amino acid. researchgate.netrsc.orgresearchgate.net For instance, the enantioselective hydrolysis of (±)-6-azabicyclo[3.2.0]hept-3-en-7-one using Rhodococcus equi yields (1R,5S)-6-azabicyclo[3.2.0]hept-3-en-7-one, a precursor to the antifungal agent cispentacin. researchgate.netrsc.org Lipases are also effective catalysts for the hydrolytic kinetic resolution of this and related bicyclic β-lactams. rsc.org
| Catalyst | Substrate | Product(s) | Key Feature |
| Rhodococcus equi | (±)-6-Azabicyclo[3.2.0]hept-3-en-7-one | (1R,5S)-6-azabicyclo[3.2.0]hept-3-en-7-one and the corresponding ring-opened amino acid | Enantioselective hydrolysis |
| Lipase (B570770) | Racemic this compound | Enantiomerically enriched lactam and β-amino acid | Kinetic resolution |
Similar to hydrolysis, the lactam ring can be opened by other nucleophiles such as alcohols (alcoholysis) and amines (aminolysis) to produce the corresponding β-amino esters and β-amino amides, respectively. dokumen.pub These reactions provide pathways to a diverse range of β-amino acid derivatives. For example, the alcoholysis of related β-lactams in the presence of concentrated hydrogen chloride in an alcohol solvent is a known method for producing β-amino esters. researchgate.net
Reduction Reactions of the Lactam Carbonyl
The lactam carbonyl group in this compound and its derivatives can be reduced. smolecule.comsmolecule.com A common reducing agent for this transformation is lithium aluminum hydride, which can reduce the carbonyl to a methylene (B1212753) group, yielding the corresponding azabicyclic amine. smolecule.comsmolecule.com
Reactions Involving the Cyclobutene (B1205218) Moiety
The carbon-carbon double bond in the cyclobutene ring offers another site for chemical modification.
Hydrogenation of the Double Bond
The double bond of the cyclobutene ring can be saturated through hydrogenation. This reaction converts the this compound to 6-azabicyclo[3.2.0]heptan-7-one. smolecule.com This transformation is typically carried out using catalytic hydrogenation, for example, with hydrogen gas and a palladium catalyst. This reaction is analogous to the hydrogenation of similar bicyclic systems. psu.edu
| Reactant | Reagent(s) | Product |
| This compound | H₂, Pd/C | 6-Azabicyclo[3.2.0]heptan-7-one |
Oxidation Reactions, including Epoxidation
The olefinic bond in this compound and its derivatives is susceptible to oxidation, most notably epoxidation. The stereochemical outcome of this reaction is influenced by the substituents on the bicyclic system. For instance, the epoxidation of related 6-azabicyclo[3.2.0]hept-2-en-7-ones has been studied to elucidate the stereochemistry of the resulting epoxides. rsc.org A general oxidation of (+/-)-6-Azabicyclo[3.2.0]hept-3-en-7-one can be achieved using potassium permanganate (B83412) to yield various oxidized derivatives. smolecule.com
The resulting epoxides are versatile intermediates themselves, amenable to ring-opening reactions with various nucleophiles. For example, a catecholborane mediated reaction of a lactam epoxide has been shown to yield a cis-diol, a useful intermediate for adenosine (B11128) agonists. researchgate.net This reaction is thought to proceed through the formation of a boronic anhydride (B1165640) that is transferred to the electron-deficient C-6 position via transannular attack by the amide nitrogen. researchgate.net
| Reactant | Reagent | Product | Reference |
|---|---|---|---|
| (+/-)-6-Azabicyclo[3.2.0]hept-3-en-7-one | Potassium permanganate | Oxidized derivatives | smolecule.com |
| Lactam epoxide derivative | Catecholborane | cis-Diol | researchgate.net |
Further Cycloaddition Reactions (e.g., Diels-Alder)
While the cyclopentene (B43876) double bond in this compound can act as a dienophile in Diels-Alder reactions, the reactivity is often seen in derivatives where the core structure is modified. The Diels-Alder reaction is a powerful tool for constructing complex polycyclic systems by forming a six-membered ring. wikipedia.org The reaction typically involves a conjugated diene and a dienophile. wikipedia.org In the context of azabicyclo[3.2.0]heptene systems, these cycloadditions can be influenced by Lewis acid catalysis, which can accelerate the reaction by reducing steric repulsion between the diene and dienophile. wikipedia.org
For example, pyridines have been formed by heating azabicyclo[3.2.0]hept-2-en-4-ones in toluene, which is proposed to proceed through a [2+2] cycloreversion to a 3-azacyclopentadienone intermediate, followed by a Diels-Alder reaction. researchgate.net Furthermore, some bicyclo[3.2.0]heptane derivatives are synthesized using Diels-Alder reactions as a key step in constructing the bicyclic framework.
| Reactant System | Reaction Type | Key Intermediate/Product | Reference |
|---|---|---|---|
| Azabicyclo[3.2.0]hept-2-en-4-ones | [2+2] Cycloreversion followed by Diels-Alder | Pyridines | researchgate.net |
| Maleic anhydride and furan | Diels-Alder reaction | 3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione |
Ring Rearrangements and Expansions of the Bicyclic System
The strained nature of the this compound ring system makes it susceptible to various rearrangement and ring-expansion reactions under thermal, photochemical, and catalytic conditions. These transformations can lead to the formation of diverse and complex heterocyclic structures.
Thermal Rearrangements
Thermolysis of azabicyclo[3.2.0]heptane derivatives can induce significant skeletal rearrangements. For instance, the thermal rearrangement of 7-vinyl derivatives of 1-aryl-5-ethoxycarbonyl-2-azabicyclo[3.2.0]heptane-3,4-diones and their imidates has been reported. grafiati.com In a related system, the thermolysis of 2-azabicyclo[3.2.0]hept-2-enes has been shown to cause a non-stereospecific azonia 1,3-shift to yield 2-azanorborn-2-enes. clockss.org The stereochemistry of substituents on the migrating carbon can significantly affect the course of this rearrangement. clockss.org For example, a 7-exo-substituent can sterically hinder the symmetry-allowed suprafacial 1,3-shift with inversion of configuration. clockss.org
Photochemical Rearrangements
Photochemical conditions can also be employed to induce rearrangements in the bicyclo[3.2.0]heptane framework. Intramolecular [2+2] photocycloadditions of diallylic amines have been used for the diastereoselective synthesis of exo-6-aryl-3-azabicyclo[3.2.0]heptane derivatives. grafiati.com In some cases, photochemical reactions can lead to complex rearrangements. For instance, a photochemical rsc.orggrafiati.com sigmatropic rearrangement has been proposed as part of a reaction cascade involving a diradical intermediate. dtu.dk The study of photochemical [2+2] cycloaddition reactions of 4-hydroxycyclopent-2-enone derivatives has been undertaken to synthesize diversely functionalized bicyclo[3.2.0]heptanes. researchgate.net
Acid/Base-Catalyzed Rearrangements
Both acids and bases can catalyze rearrangements of the 6-azabicyclo[3.2.0]heptane skeleton, often leading to ring-expanded products.
Acid-Catalyzed Rearrangements: Lewis acids such as tin(IV) chloride (SnCl4) can catalyze the ring expansion of 2-azabicyclo[3.2.0]heptane derivatives. For example, 3-ethoxy-Δ²-azabicyclo[3.2.0]heptan-4-ones can be rearranged to 2-ethoxy-3-azatropones. researchgate.net Silver(I) ions have also been used to catalyze the isomerization of related tricyclic systems to form bicyclo[3.2.0]hept-6-enes. acs.org
Base-Catalyzed Rearrangements: Base-induced rearrangements are also common. For example, treatment of 2-azabicyclo[3.2.0]heptane-5-carboxylates with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can lead to the formation of tetrahydroazepine-4-carboxylates. researchgate.net A base-induced rearrangement of 4-tolyl 1,3,4,5-tetraphenyl-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonate has been reported to yield a monocyclic 2H-azepine. thieme-connect.de
| Reaction Type | Substrate/Derivative | Conditions | Product | Reference |
|---|---|---|---|---|
| Thermal Rearrangement | 7-Vinyl-2-azabicyclo[3.2.0]heptane-3,4-diones | Heating | Rearranged products | grafiati.com |
| Thermal Rearrangement | 2-Azabicyclo[3.2.0]hept-2-enes | Heating in toluene | 2-Azanorborn-2-enes | clockss.org |
| Photochemical Rearrangement | Diallylic amines | UV irradiation | Exo-6-aryl-3-azabicyclo[3.2.0]heptanes | grafiati.com |
| Acid-Catalyzed Rearrangement | 3-Ethoxy-Δ²-azabicyclo[3.2.0]heptan-4-ones | SnCl4 | 2-Ethoxy-3-azatropones | researchgate.net |
| Base-Catalyzed Rearrangement | 2-Azabicyclo[3.2.0]heptane-5-carboxylates | DBU | Tetrahydroazepine-4-carboxylates | researchgate.net |
| Base-Catalyzed Rearrangement | 4-Tolyl 1,3,4,5-tetraphenyl-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonate | Base | Monocyclic 2H-azepine | thieme-connect.de |
Functionalization of the Nitrogen Atom
The nitrogen atom in the this compound scaffold is a key site for introducing molecular diversity. Functionalization at this position is crucial for the synthesis of a wide range of biologically active compounds. For instance, the lipase-catalyzed hydrolytic kinetic resolution of racemic this compound provides access to both enantiomers, which are valuable precursors for synthesizing various β-amino acid derivatives. rsc.org
The nitrogen atom can be functionalized through various reactions, including N-arylation. An example is the N-arylation of a related pharmacophore with 3-bromo-5-cyanopyridine as a step in the synthesis of a potent and selective neuronal nicotinic receptor agonist. grafiati.com Furthermore, the nitrogen can be part of a larger heterocyclic system, as seen in the synthesis of potential GABA-uptake inhibitors where an intermolecular [2+2]-photocycloaddition of maleic anhydride with an N-protected 3-pyrroline (B95000) is a key step. taltech.ee The choice of the protecting group on the nitrogen is also critical for directing the stereochemical outcome of subsequent reactions.
Derivatization and Synthetic Modifications of 6 Azabicyclo 3.2.0 Hept 3 En 7 One
Synthesis of Substituted 6-Azabicyclo[3.2.0]hept-3-en-7-one Derivatives
The core structure of this compound allows for substitution at various positions, leading to a diverse range of derivatives with potential applications in medicinal chemistry and materials science.
One notable class of derivatives includes those with substitutions at the 6-position. For instance, a series of 6-substituted amino-4-oxa-1-azabicyclo nih.govu-szeged.huheptan-7-one compounds have been designed and synthesized. These compounds have been investigated for their potential as inhibitors of cysteine proteases.
Another area of exploration is the synthesis of hydroxy-substituted derivatives. The introduction of hydroxyl groups can significantly alter the molecule's polarity and potential for hydrogen bonding, which is crucial for biological activity. The synthesis of these derivatives often involves the [2+2] cycloaddition of chlorosulfonyl isocyanate and cyclopentadiene (B3395910), resulting in the formation of the cis-6-azabicyclo[3.2.0]hept-3-en-7-one skeleton, which can be further functionalized. u-szeged.hu
Furthermore, the synthesis of carbapenem derivatives with substituted methylene (B1212753) groups at the 6-position has been reported. A key intermediate in these syntheses is p-methoxybenzyl (5R,6R)-6-bromo-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, which is prepared in several steps from 6-aminopenicillanic acid. rsc.org
| Derivative Type | Synthetic Approach | Key Reagents | Reference |
| 6-Substituted Amino Derivatives | Design and synthesis for cysteine protease inhibition | N/A | nih.gov |
| Hydroxy-Substituted Derivatives | [2+2] cycloaddition followed by functionalization | Chlorosulfonyl isocyanate, Cyclopentadiene | u-szeged.hu |
| 6-(Substituted Methylene) Carbapenems | Multi-step synthesis from 6-aminopenicillanic acid | p-methoxybenzyl (5R,6R)-6-bromo-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | rsc.org |
Transformations Leading to Novel Fused-Ring Systems
The inherent ring strain and functionality of this compound make it an excellent starting material for the construction of more complex, fused-ring systems. These transformations often involve ring-opening or rearrangement reactions, followed by intramolecular cyclizations.
A significant example is the conversion of (1R,5S)-6-azabicyclo[3.2.0]hept-3-en-7-one into a fused N-tosyl aziridine. mdpi.comnih.gov This transformation proceeds through the ring opening of the β-lactam, followed by an intramolecular cyclization facilitated by Chloramine-T. mdpi.comnih.gov This reaction creates a new three-membered aziridine ring fused to the original five-membered ring, resulting in a novel tricyclic scaffold.
| Starting Material | Reagents | Product | Reference |
| (1R,5S)-6-Azabicyclo[3.2.0]hept-3-en-7-one | 1. Ring opening reagents, 2. Chloramine-T | Fused N-tosyl aziridine | mdpi.comnih.gov |
Regioselective and Stereoselective Derivatization Strategies
Controlling the regioselectivity and stereoselectivity of reactions involving this compound is crucial for the synthesis of specific, biologically active molecules. The rigid bicyclic framework often dictates the stereochemical outcome of reactions.
A key strategy for obtaining enantiomerically pure derivatives is through kinetic resolution of the racemic starting material. For example, the enantioselective hydrolysis of racemic this compound using the microorganism Rhodococcus equi provides (1R,5S)-6-azabicyclo[3.2.0]hept-3-en-7-one. researchgate.netjst.go.jp This optically active intermediate is a crucial precursor for the synthesis of the antifungal agent (-)-cispentacin. researchgate.netjst.go.jp
The hydrogenation of substituted pyrroles to form the corresponding 6-azabicyclo[3.2.0]heptan-7-one core can also proceed with a high degree of facial stereoselectivity, particularly when the nitrogen atom bears a tert-butoxycarbonyl group. rsc.org This stereocontrol allows for the isolation of a single diastereoisomer. rsc.org
| Strategy | Method | Outcome | Application | Reference |
| Kinetic Resolution | Enantioselective enzymatic hydrolysis | Enantiomerically pure (1R,5S)-6-azabicyclo[3.2.0]hept-3-en-7-one | Synthesis of (-)-cispentacin | researchgate.netjst.go.jp |
| Stereoselective Hydrogenation | Catalytic hydrogenation of N-Boc protected pyrroles | High facial stereoselectivity, single diastereoisomer | Controlled synthesis of substituted carbapenams | rsc.org |
Precursors for Polycyclic Scaffolds
Beyond the synthesis of simple derivatives and fused rings, this compound serves as a foundational building block for the construction of more elaborate polycyclic molecular architectures.
As previously mentioned, the enantiomerically pure (1R,5S)-6-azabicyclo[3.2.0]hept-3-en-7-one is a key intermediate in the total synthesis of (-)-cispentacin, an antifungal antibiotic. researchgate.netjst.go.jp This highlights the utility of this scaffold in accessing biologically active natural products. The synthesis involves the controlled opening of the β-lactam ring and subsequent modifications to the cyclopentane core.
The ability to introduce various substituents and to control the stereochemistry at multiple centers makes this compound and its derivatives powerful precursors for a wide array of complex target molecules in drug discovery and chemical biology.
Mechanistic Investigations of Reactions Involving 6 Azabicyclo 3.2.0 Hept 3 En 7 One
Elucidation of Reaction Pathways and Intermediates
The reaction pathways involving 6-azabicyclo[3.2.0]hept-3-en-7-one are diverse and highly dependent on the reagents and reaction conditions. Key reaction types include cycloadditions, hydrolytic ring-opening, and rearrangements.
One of the most well-studied reactions is the [2+2] photocycloaddition . This reaction is a cornerstone in the synthesis of the bicyclo[3.2.0]heptane core structure. tum.de The general mechanism involves the photochemical excitation of an olefin, which then reacts with another ground-state olefin to form a cyclobutane (B1203170) ring. tum.de In the context of this compound synthesis, a common pathway is the regioselective [2+2] cycloaddition of cyclopentadiene (B3395910) with chlorosulfonyl isocyanate. rsc.org This reaction proceeds through a concerted mechanism, where the two new carbon-carbon bonds are formed in a single step. tum.de The regioselectivity is often dictated by the electronic and steric properties of the substituents on the reacting partners.
Another significant reaction pathway is the hydrolytic ring-opening of the β-lactam ring. This is particularly important in the synthesis of amino acids. For instance, the enantioselective hydrolysis of racemic this compound is a key step in the synthesis of cispentacin, an antifungal agent. researchgate.netrsc.org This reaction is often catalyzed by enzymes, such as lipases or whole-cell preparations of Rhodococcus equi, which selectively hydrolyze one enantiomer, allowing for the kinetic resolution of the racemate. researchgate.netrsc.orgresearchgate.net The mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the β-lactam, leading to the formation of a tetrahedral intermediate, which then collapses to yield the corresponding β-amino acid. rsc.org
Rearrangement reactions of the bicyclic system can also occur, particularly under acidic or basic conditions. These rearrangements can lead to the formation of different heterocyclic scaffolds. For example, treatment of 2-oxa-4,7-diazabicyclo[3.2.0]hept-3-en-6-ones with thiols in the presence of a Lewis acid can lead to the formation of azetidin-2-one (B1220530) derivatives, likely proceeding through an azetinium ion intermediate. rsc.org
Transition State Analysis and Reaction Energetics
Computational studies, often employing density functional theory (DFT), have been instrumental in analyzing the transition states and reaction energetics of reactions involving this compound and related systems. These studies provide valuable insights into the feasibility of a proposed mechanism and the factors that control selectivity.
For [2+2] photocycloaddition reactions , transition state analysis helps to explain the observed regio- and stereoselectivity. The geometry of the transition state, where the two烯烃 molecules are approaching each other, determines the stereochemical outcome of the reaction. The relative energies of different transition state structures can be calculated to predict the major product. For intramolecular photocycloadditions, the length and flexibility of the tether connecting the two olefinic units play a crucial role in the energetics of the transition state.
In the case of enzymatic hydrolysis , transition state analysis can elucidate the source of enantioselectivity. The enzyme's active site provides a chiral environment that preferentially binds one enantiomer of the substrate in an orientation that is optimal for catalysis. By modeling the interaction of each enantiomer with the active site residues, researchers can understand why one enantiomer reacts much faster than the other. The stabilization of the tetrahedral intermediate's transition state by the enzyme is a key factor in the rate enhancement.
Kinetic Studies of Reactions
Kinetic studies provide quantitative data on reaction rates and the factors that influence them, such as concentration, temperature, and pH. For reactions involving this compound, kinetic studies are particularly important for optimizing industrial processes, such as large-scale enzymatic resolutions.
The isomerization kinetics of related azabicyclo[3.2.0]heptene derivatives, such as panipenem, have been investigated in aqueous solutions. ebi.ac.uk These studies show that the rate of isomerization can be significantly affected by the pH of the solution. ebi.ac.uk This is often due to the protonation state of functional groups within the molecule. ebi.ac.uk For example, under acidic conditions, the isomerization rates may be slow, but they can increase with rising pH due to the deprotonation of an influential group. ebi.ac.uk
In the context of enzymatic kinetic resolution , studies focus on determining the Michaelis-Menten parameters (K_m and k_cat) for each enantiomer. The enantioselectivity of the enzyme is quantified by the enantiomeric ratio (E), which is a function of these kinetic parameters. High E values (typically >100) are desirable for efficient separation of enantiomers. Lipase-catalyzed hydrolytic kinetic resolution of racemic this compound has been shown to achieve high enantioselectivity, yielding both the unreacted lactam and the ring-opened amino acid in high optical purity. rsc.org
Role of Catalysis in Reactivity and Selectivity
Catalysis plays a pivotal role in controlling the reactivity and selectivity of reactions involving this compound. Both biocatalysts and chemical catalysts are employed to achieve desired transformations with high efficiency and stereocontrol.
Biocatalysis is prominently used for the enantioselective hydrolysis of racemic this compound. Whole cells of microorganisms like Rhodococcus equi or isolated enzymes such as lipases are highly effective for this purpose. researchgate.netrsc.orgresearchgate.netresearchgate.net The use of biocatalysts offers several advantages, including high enantioselectivity, mild reaction conditions, and environmentally friendly processes. For example, the whole-cell catalyzed kinetic resolution of (±)-6-azabicyclo[3.2.0]hept-3-en-7-one using Rhodococcus equi provides the (1R,5S)-enantiomer, a precursor to the antifungal agent cispentacin, in high enantiomeric excess. researchgate.netrsc.org
Chemical catalysis is also crucial, particularly in the synthesis of the bicyclic core and its subsequent functionalization. Lewis acids can be used to catalyze cycloaddition reactions and rearrangements. For instance, the reaction of 2-oxa-4,7-diazabicyclo[3.2.0]hept-3-en-6-ones with thiols is promoted by Lewis acids. rsc.org Transition metal catalysts, such as those based on palladium, are employed for cross-coupling reactions to introduce further diversity into the molecular scaffold. While transition-metal-free strategies are also being developed, metal catalysis remains a powerful tool for many transformations. bris.ac.ukuni-muenchen.de Furthermore, visible-light photocatalysis using sensitizers like thioxanthones has been utilized in [2+2] photocycloaddition reactions to construct the cyclobutane ring. bris.ac.uk
Theoretical and Computational Studies of 6 Azabicyclo 3.2.0 Hept 3 En 7 One
Electronic Structure Calculations and Molecular Orbital Analysis
The electronic structure of a molecule dictates its reactivity, stability, and physical properties. Computational methods, particularly Density Functional Theory and ab initio calculations, are employed to model the distribution of electrons and the nature of molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Density Functional Theory (DFT) has become a primary computational tool for studying bicyclic systems due to its favorable balance of accuracy and computational cost. DFT methods are used to map the energy landscape for chemical reactions, such as the rearrangement of azabicyclic compounds. For instance, computational investigations using DFT have been crucial in elucidating the most probable reaction pathways for the formation of the bicyclo[3.2.0]heptenone core from 1,6-enyne systems. acs.org These studies reveal that a stepwise 6-endo-dig cyclization followed by a skeletal rearrangement is often the favored mechanism. acs.org
DFT calculations are also instrumental in understanding the stability of transition states. By modeling the transition-state structures, it's possible to analyze how factors like electron-withdrawing or donating groups influence reaction barriers, often by stabilizing partial charges that develop during the reaction. Furthermore, DFT is applied to predict and interpret spectroscopic data, which is vital for structural elucidation. researchgate.net
| DFT Application | Description | Relevant Findings for Bicyclo[3.2.0] Systems |
| Reaction Pathway Analysis | Maps the potential energy surface of a reaction to identify the lowest energy path from reactants to products. | Used to determine that the formation of the bicyclo[3.2.0]heptenone core can proceed via a stepwise cyclization and rearrangement mechanism. acs.org |
| Transition State Analysis | Calculates the structure and energy of transition states to understand reaction kinetics and mechanisms. | Helps explain how substituents can accelerate reactions by stabilizing transition-state charges in related azabicycles. |
| Spectroscopic Prediction | Computes spectroscopic properties (e.g., ECD, VCD) to aid in the assignment of molecular structure and stereochemistry. | Successfully used to analyze ECD and VCD spectra to determine the absolute configuration of substituted azabicyclo[3.2.0]heptenones. researchgate.net |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematically improvable hierarchy of accuracy. While computationally more demanding than DFT, they can provide benchmark results for electronic structure and energy calculations. For a molecule like 6-Azabicyclo[3.2.0]hept-3-en-7-one, ab initio methods could be used to obtain highly accurate geometric parameters, dipole moments, and energies of different electronic states, serving as a reference to validate less costly DFT functionals.
Conformation Analysis and Conformational Landscapes
The bicyclic framework of this compound is rigid, yet it possesses specific conformational characteristics. The fusion of a five-membered ring (cyclopentene) and a four-membered ring (β-lactam) creates a strained structure. X-ray crystallographic studies of related bicyclo[3.2.0] systems show that the four-membered cyclobutane (B1203170) or lactam ring is typically planar or nearly planar to minimize torsional strain. grafiati.com The five-membered ring adopts an envelope or twisted conformation. Computational conformational analysis involves systematically exploring the potential energy surface of the molecule to identify all stable low-energy conformers and the energy barriers separating them. This is crucial for understanding how the molecule's shape influences its interaction with other molecules or biological targets.
Prediction of Reaction Pathways and Transition States
A significant application of computational chemistry is the prediction of reaction mechanisms. For the synthesis or transformation of this compound, theoretical calculations can model the entire course of a reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.
For example, DFT calculations have been successfully used to model the gold(I)-catalyzed cycloisomerization of amide-tethered 1,6-enynes, which produces the bicyclo[3.2.0]heptenone skeleton. acs.org These studies compute the free energy profiles for different possible pathways, allowing researchers to determine the most kinetically favorable route. acs.org The calculations can reveal whether a reaction is concerted or stepwise and provide detailed three-dimensional structures of the transition states, offering a clear picture of the bond-forming and bond-breaking processes. acs.org
Analysis of Ring Strain and Stability in Bicyclic Systems
The this compound structure contains significant ring strain due to the fusion of the four-membered β-lactam ring and the five-membered cyclopentene (B43876) ring. This inherent strain is a defining feature of its chemistry, contributing to its reactivity, particularly in reactions involving the opening of the β-lactam ring.
Computational methods can quantify this strain energy. One common approach is the use of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, allowing for the cancellation of systematic errors in the calculation and isolating the strain energy of the target molecule. Theoretical studies comparing different bicyclic systems have shown that the bicyclo[3.2.0] framework possesses higher ring strain than the related bicyclo[4.2.0] system. This higher strain leads to increased reactivity, for example, in nucleophilic additions.
| Bicyclic System | Relative Ring Strain | Implication for Reactivity |
| Bicyclo[3.2.0] | Higher | Increased reactivity, particularly for ring-opening reactions. |
| Bicyclo[4.2.0] | Moderate | Intermediate reactivity profile. |
Computational Spectroscopic Property Prediction (Focus on methods, not data)
Computational chemistry is a powerful tool for predicting spectroscopic properties, which aids in the interpretation of experimental data and the confirmation of molecular structures. For chiral molecules like derivatives of this compound, methods that predict chiroptical spectra are particularly valuable.
The primary methods involve calculating the response of the molecule's electrons to electromagnetic fields. For instance, Time-Dependent Density Functional Theory (TD-DFT) is used to predict Electronic Circular Dichroism (ECD) spectra, which arise from the differential absorption of left- and right-circularly polarized light by chiral chromophores. Similarly, the calculation of atomic axial tensors and atomic polar tensors within a DFT framework allows for the prediction of Vibrational Circular Dichroism (VCD) spectra. researchgate.net In some cases, VCD analysis, when compared with computationally predicted spectra, can provide a more definitive assignment of the absolute configuration of a complex molecule than ECD or NMR methods alone. researchgate.net These computational approaches allow researchers to match a predicted spectrum for a specific enantiomer (e.g., R or S) with the experimental spectrum, thereby assigning the absolute stereochemistry of the synthesized or isolated compound with high confidence. researchgate.net
Quantum Chemical Descriptors and Structure-Reactivity Relationships of this compound
The reactivity and electronic characteristics of this compound, a bicyclic β-lactam, are intrinsically linked to its unique strained ring system. While specific, in-depth quantum chemical studies exclusively focused on this molecule are not extensively detailed in the public domain, its structure-reactivity relationships can be understood through the well-established principles governing the chemistry of bicyclic β-lactams.
The enhanced reactivity of the β-lactam ring in bicyclic systems, when compared to their monocyclic counterparts, is a subject of considerable interest. This heightened reactivity is largely attributed to the geometric constraints imposed by the fused ring structure. In monocyclic β-lactams, the amide bond is stabilized by resonance between the nitrogen lone pair and the carbonyl group. However, in bicyclic structures like this compound, this resonance is significantly diminished. The fusion of the five-membered ring forces the nitrogen atom into a more pyramidal geometry, moving it away from the ideal trigonal planar arrangement required for optimal amide resonance. This pyramidalization of the nitrogen atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack nih.govnih.gov.
The reactivity of this compound is also influenced by the presence of the double bond in the five-membered ring. This feature introduces the potential for various cycloaddition reactions and allows for further functionalization, making it a versatile building block in organic synthesis smolecule.com. Theoretical calculations on related bicyclo[3.2.0]heptenone systems have been employed to understand the pathways of such reactions, including cycloadditions and rearrangements acs.org.
In the broader context of β-lactam antibiotics, the ability to acylate bacterial transpeptidases is a key determinant of their biological activity. This acylating ability is directly related to the electrophilicity of the β-lactam carbonyl group. It has been proposed that for penicillin-like antibiotics, the acidic environment of the enzyme's active site can lead to intramolecular protonation of the lactam nitrogen, further enhancing its reactivity nih.gov. While this compound is not a classical antibiotic, the principles governing its reactivity are analogous.
Table of Quantum Chemical Descriptors (Illustrative)
Since specific computational data for this compound was not found in the search results, the following table is illustrative of the types of quantum chemical descriptors that would be calculated to understand its reactivity. The values for the saturated analogue, 6-Azabicyclo[3.2.0]heptan-7-one, are provided for context where available.
| Descriptor | Description | Illustrative Value (for 6-Azabicyclo[3.2.0]heptan-7-one) |
| Topological Polar Surface Area (TPSA) | A measure of the surface area of polar atoms in a molecule, which correlates with transport properties. | 29.1 Ų chemscene.comnih.gov |
| logP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | 0.2849 chemscene.com |
| Number of Hydrogen Bond Acceptors | The number of atoms that can accept a hydrogen bond. | 1 chemscene.comnih.gov |
| Number of Hydrogen Bond Donors | The number of atoms that can donate a hydrogen bond. | 1 chemscene.comnih.gov |
| Number of Rotatable Bonds | The number of bonds that can rotate freely. | 0 chemscene.com |
Spectroscopic Characterization Methodologies for 6 Azabicyclo 3.2.0 Hept 3 En 7 One
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of 6-Azabicyclo[3.2.0]hept-3-en-7-one, providing detailed information about the connectivity, chemical environment, and spatial arrangement of its atoms.
Advanced 1D and 2D NMR for Structural and Stereochemical Elucidation
The complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals for this compound relies on a combination of one-dimensional and two-dimensional NMR experiments. The expected chemical shifts are influenced by the strained β-lactam ring, the carbon-carbon double bond, and the bicyclic framework.
¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the olefinic, bridgehead, and methylene (B1212753) protons. The olefinic protons (H-3 and H-4) would appear in the downfield region, while the bridgehead protons (H-1 and H-5) would be located in the aliphatic region, with their chemical shifts influenced by the adjacent nitrogen and carbonyl group. The ¹³C NMR spectrum would complement this by showing signals for the lactam carbonyl carbon (C-7) at a characteristic downfield shift, followed by the two olefinic carbons (C-3 and C-4).
While specific experimental data for this compound is not widely published, data from analogous structures, such as 3-ethylbicyclo[3.2.0]hept-3-en-6-one, can provide insight into the expected chemical shifts for the carbocyclic portion of the molecule. google.com For example, the olefinic proton in the analogue appears around δ 5.21 ppm, and the bridgehead protons are observed between δ 3.12 and 4.23 ppm. google.com
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Correlations (from 2D NMR) |
| H-1 / C-1 | ~3.5 - 4.2 | ~60 - 70 | COSY: H-2, H-5; HMBC: C-2, C-5, C-7 |
| H-2 / C-2 | ~2.5 - 3.0 | ~35 - 45 | COSY: H-1, H-3; HMBC: C-1, C-3, C-4 |
| H-3 / C-3 | ~5.8 - 6.2 | ~125 - 135 | COSY: H-2, H-4; HMBC: C-2, C-4, C-5 |
| H-4 / C-4 | ~5.8 - 6.2 | ~125 - 135 | COSY: H-3, H-5; HMBC: C-2, C-3, C-5 |
| H-5 / C-5 | ~4.0 - 4.5 | ~65 - 75 | COSY: H-1, H-4; HMBC: C-1, C-3, C-4, C-7 |
| N-H | ~7.0 - 8.0 | - | HMBC: C-5, C-7 |
| C-7 (Carbonyl) | - | ~170 - 180 | HMBC: H-1, H-5 |
2D NMR Techniques: To unambiguously assign these signals and confirm the bicyclic structure, several 2D NMR experiments are employed:
COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, confirming adjacent protons. For instance, correlations would be expected between H-1 and H-5, and between the olefinic protons (H-3, H-4) and their respective neighbors.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, allowing for the definitive assignment of carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) couplings between protons and carbons. This is crucial for piecing together the molecular skeleton, for example, by observing correlations from the bridgehead proton H-1 to the carbonyl carbon C-7 and the bridgehead carbon C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the stereochemical arrangement by detecting protons that are close in space, which is vital for confirming the cis-fusion of the two rings.
NMR in Reaction Monitoring
NMR spectroscopy serves as a powerful tool for real-time or near-real-time monitoring of the synthesis of this compound. ucd.ie By taking periodic samples from the reaction mixture and acquiring ¹H NMR spectra, chemists can track the progress of the reaction. This involves observing the disappearance of signals corresponding to the starting materials and the simultaneous appearance and increase in intensity of the characteristic signals of the product. ucd.ie This technique allows for the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize the formation of byproducts.
Mass Spectrometry (MS) Applications
Mass spectrometry is critical for determining the molecular weight and elemental composition of this compound and for deducing its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the molecular formula is C₆H₇NO. HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. This precise measurement is indispensable for confirming the elemental composition.
Data Table: HRMS Data for this compound
| Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected HRMS Result [M+H]⁺ (m/z) |
| C₆H₇NO | 109.05276 | 110.06004 |
This level of accuracy, often within 5 parts per million (ppm), provides unequivocal confirmation of the molecular formula, a critical piece of data for any newly synthesized compound. google.com
Fragmentation Pattern Analysis in Structural Characterization
In electron ionization mass spectrometry (EI-MS), the molecular ion of this compound is energetically unstable and undergoes characteristic fragmentation, providing a "fingerprint" that aids in structural confirmation. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragment ions.
Key expected fragmentation pathways include:
Loss of CO: A common fragmentation for cyclic ketones involves the neutral loss of a carbon monoxide molecule (28 Da), which would lead to a fragment ion at m/z 81. miamioh.edu
β-Lactam Ring Cleavage: The strained four-membered ring is prone to cleavage. A characteristic pathway for β-lactams is the cleavage into two smaller fragments. For this molecule, this could involve a retro-[2+2] cycloaddition-type cleavage, breaking the C1-C5 and N6-C7 bonds.
Loss of H: Cleavage of a C-H bond can lead to an [M-1]⁺ peak.
These fragmentation patterns, when analyzed, provide strong corroborating evidence for the proposed bicyclic lactam structure. libretexts.orglibretexts.org
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by detecting the vibrational modes of its bonds.
The most diagnostic feature in the IR spectrum is the carbonyl (C=O) stretching vibration of the β-lactam. Due to the significant ring strain of the fused four- and five-membered ring system, this absorption occurs at a characteristically high frequency. In related bicyclic β-lactam systems, this peak is often observed in the range of 1770-1785 cm⁻¹. epo.org This high-frequency absorption is a hallmark of the strained lactam functionality.
Other important vibrations include the C=C stretch of the alkene, the N-H stretch of the secondary amide, and the C-H stretches for both sp² (olefinic) and sp³ (aliphatic) carbons.
Interactive Data Table: Characteristic IR/Raman Frequencies for this compound
| Functional Group | Bond | Type of Vibration | Expected Frequency Range (cm⁻¹) | Intensity |
| β-Lactam | C=O | Stretch | 1770 - 1785 | Strong |
| Alkene | C=C | Stretch | 1640 - 1680 | Medium to Weak |
| Amide | N-H | Stretch | 3200 - 3400 | Medium |
| Olefinic C-H | C=C-H | Stretch | 3010 - 3095 | Medium |
| Aliphatic C-H | C-C-H | Stretch | 2850 - 2960 | Medium |
Together, these spectroscopic methods provide a comprehensive characterization of this compound, enabling its unambiguous identification and structural verification. nih.govyoutube.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitionsgoogle.com
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound. The key chromophore in this molecule is the α,β-unsaturated β-lactam system. This conjugated system gives rise to distinct electronic absorptions in the UV region.
The primary electronic transitions expected for this chromophore are:
A lower energy, lower intensity n → π* (n to pi-star) transition, involving the promotion of a non-bonding electron from the nitrogen or oxygen atom to an anti-bonding π* orbital.
A higher energy, higher intensity π → π* (pi to pi-star) transition, resulting from the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital of the conjugated C=C-N-C=O system.
While specific experimental absorption maxima (λmax) for the unsubstituted parent compound are not extensively documented in readily available literature, various derivatives have been characterized. For instance, a patent for related 1-azabicyclo[3.2.0]hept-2-en-7-one derivatives reports UV absorption maxima ranging from 272 nm to 288 nm, depending on the substitution. google.com Another related derivative, 2-bis(carbo-p-nitrobenzyloxy)-3-(2-p-nitrobenzyloxycarbonylaminoethylthio)-6-exo-(1-(R*)-o-nitrobenzyl-carbonyldioxy-2-methylpropyl)-1-azabicyclo[3.2.0]-hept-3-en-7-one, displays a UV spectrum with a λmax of 299 nm. These values are consistent with the transitions expected for a conjugated enone system.
X-Ray Crystallography for Solid-State Structure and Absolute Configurationresearchgate.net
X-ray crystallography provides the most definitive information regarding the solid-state structure, including bond lengths, bond angles, and the absolute configuration of a chiral molecule.
Single Crystal X-Ray Diffraction Studies
A search of the Cambridge Structural Database (CSD) reveals that while crystal structures for many derivatives of the azabicyclo[3.2.0]heptane framework exist, a specific entry for the parent this compound is not available. cam.ac.ukgrafiati.comresearchgate.net
However, the crystal structure of the saturated analogue, 6-Azabicyclo[3.2.0]heptan-7-one , has been determined by single-crystal X-ray diffraction. This analysis confirmed the cis-fusion of the cyclobutane (B1203170) and β-lactam rings. For the unsaturated target compound, this compound, the bicyclic framework is also expected to have a cis-fused stereochemistry, a result of its common synthesis via a [2+2] cycloaddition reaction. researchgate.net The β-lactam ring is characteristically strained and nearly planar, while the five-membered ring adopts an envelope or twisted conformation to accommodate the double bond.
Table 1: Expected Structural Features of this compound
| Feature | Description |
| Ring Fusion | cis-fused |
| β-Lactam Ring | Four-membered, strained, near-planar |
| Cyclopentene (B43876) Ring | Five-membered, contains one C=C double bond |
| Key Functional Groups | β-Lactam, Alkene |
| Stereocenters | C1 and C5 |
Circular Dichroism (CD) Spectroscopy for Chirality Determinationresearchgate.netbenchchem.com
Circular Dichroism (CD) spectroscopy is a critical tool for determining the absolute stereochemistry of chiral molecules like this compound in solution. The compound's enantiomers are pivotal intermediates in the synthesis of bioactive molecules such as the antifungal agent cispentacin. researchgate.net
Electronic Circular Dichroism (ECD)researchgate.net
Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by the molecule's chromophores. For this compound, the α,β-unsaturated lactam is the primary chromophore responsible for the ECD signal. However, studies on closely related compounds have shown that ECD can be an unreliable method for assigning the absolute configuration of this specific bicyclic system.
In a detailed investigation of a substituted 4-vinyl-1-azabicyclo[3.2.0]hept-3-en-7-one, experimental ECD measurements, even when compared with quantum chemical predictions, could not provide enough discrimination to confidently distinguish between the two possible stereoisomers. This suggests that the Cotton effects produced by the electronic transitions in this scaffold are either weak or complex, making unambiguous assignment difficult.
Vibrational Circular Dichroism (VCD)researchgate.netbenchchem.com
Vibrational Circular Dichroism (VCD) is an alternative chiroptical spectroscopy technique that measures the differential absorption of circularly polarized light in the infrared region, corresponding to molecular vibrations. VCD has proven to be a more powerful and definitive tool for the stereochemical elucidation of the this compound framework.
The key to its success lies in the comparison of an experimental VCD spectrum with spectra computationally predicted for each enantiomer using quantum chemical methods, such as Density Functional Theory (DFT). The rich detail present in a VCD spectrum, which contains numerous positive and negative bands corresponding to the vibrations of the entire molecule, provides a unique fingerprint for each enantiomer.
A study on a substituted derivative demonstrated that while ECD failed, VCD spectroscopic analysis provided sufficient discrimination to confidently assign the absolute configuration of the molecule. The excellent agreement between the experimental spectrum and the calculated spectrum for one of the enantiomers allowed for an unambiguous determination of the solid-state structure. This approach, combining experimental VCD with theoretical calculations, represents the state-of-the-art method for determining the absolute configuration of chiral molecules like this compound in solution.
Future Directions and Research Challenges
Development of Novel and More Efficient Synthetic Routes
While several methods exist for the synthesis of 6-azabicyclo[3.2.0]hept-3-en-7-one and its derivatives, the development of more efficient and novel routes remains a critical area of research. acs.org Current methods, such as the Staudinger ketene-imine cycloaddition, often require harsh conditions, long reaction times, or result in low yields. tandfonline.com The pursuit of greener and more sustainable synthetic strategies is paramount.
Future research will likely focus on:
Catalytic Asymmetric Synthesis: Developing new catalytic systems, including metal-based and organocatalysts, to achieve high enantioselectivity and diastereoselectivity in the formation of the bicyclic core. This would circumvent the need for chiral auxiliaries or resolution steps, which can be inefficient.
Biocatalysis: Expanding the use of enzymes for the synthesis of this compound. researchgate.net For instance, the enantioselective hydrolysis of the corresponding racemic β-lactam using microorganisms like Rhodococcus equi has shown promise. researchgate.net Further exploration of novel enzymes and reaction conditions could lead to highly efficient and environmentally friendly processes. researchgate.net
Photochemical and Microwave-Assisted Reactions: Investigating photochemical [2+2] cycloadditions and microwave-assisted syntheses to accelerate reaction times and improve yields. nih.govnih.gov These methods offer potential for rapid and efficient construction of the bicyclic framework.
A comparison of existing and potential future synthetic approaches is summarized in the table below.
| Synthetic Approach | Key Features | Advantages | Challenges |
| Staudinger Cycloaddition | [2+2] cycloaddition of an imine and a ketene (B1206846). tandfonline.commdpi.com | Well-established method. | Often requires low temperatures and long reaction times; can have low yields. tandfonline.com |
| Biocatalytic Resolution | Enantioselective hydrolysis of a racemic mixture using enzymes. researchgate.net | High enantioselectivity, mild reaction conditions, environmentally friendly. | Requires specific enzymes and optimization of biological conditions. |
| Photochemical Cycloaddition | Light-induced [2+2] cycloaddition. researchgate.net | Can provide access to unique stereoisomers. | Can lead to mixtures of products and requires specialized equipment. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. nih.govnih.gov | Significantly reduced reaction times and potentially higher yields. tandfonline.com | Requires specialized microwave reactors and careful optimization. |
Exploration of Unprecedented Reactivity Patterns and Transformations
The strained four- and five-membered rings of this compound impart unique reactivity that is yet to be fully explored. The presence of the β-lactam, the double bond, and the bridgehead carbons offers multiple sites for functionalization.
Future research directions in this area include:
Ring-Opening Reactions: Investigating novel ring-opening reactions of the bicyclic system to generate highly functionalized and stereochemically rich acyclic or monocyclic structures.
Functionalization of the Alkene: Exploring a wider range of transformations of the double bond, such as asymmetric dihydroxylation, epoxidation, and metathesis reactions, to introduce new functional groups and stereocenters.
C-H Functionalization: Developing methods for the selective C-H functionalization of the bicyclic scaffold, which would provide a direct and atom-economical way to introduce new substituents. acs.org
Domino and Cascade Reactions: Designing novel domino or cascade reactions that can rapidly build molecular complexity from the this compound core in a single operation.
Advanced Computational Design and Prediction of Derivatives
Computational chemistry and molecular modeling are becoming increasingly powerful tools in the design and prediction of the properties of new molecules. mdpi.com Applying these methods to this compound and its derivatives can accelerate the discovery of new compounds with desired biological activities. nih.gov
Key areas for future computational research include:
QSAR (Quantitative Structure-Activity Relationship) Modeling: Developing robust QSAR models to predict the biological activity of new derivatives based on their structural features. researchgate.netnih.gov This can help to prioritize synthetic targets and reduce the need for extensive biological screening.
Docking Studies: Using molecular docking simulations to predict the binding modes of this compound derivatives to their biological targets, such as enzymes. nih.gov This can provide insights into the mechanism of action and guide the design of more potent inhibitors.
De Novo Design: Employing de novo design algorithms to generate novel this compound derivatives with optimized properties for specific biological targets.
| Computational Approach | Application to this compound | Potential Outcome |
| QSAR | Predicting the antifungal or antibacterial activity of novel derivatives. researchgate.netnih.gov | Prioritization of synthetic targets with high predicted activity. |
| Molecular Docking | Understanding the binding interactions with target enzymes like penicillin-binding proteins. nih.gov | Design of more potent and selective enzyme inhibitors. |
| DFT Calculations | Investigating the mechanism of synthetic reactions and predicting reactivity. acs.org | Optimization of reaction conditions and development of new synthetic methods. |
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch chemistry, including improved safety, scalability, and reproducibility. ucd.ie Applying these technologies to the synthesis of this compound and its derivatives could revolutionize their production.
Future research in this area should focus on:
Developing Continuous Flow Syntheses: Designing and optimizing continuous flow processes for the key steps in the synthesis of this compound, such as the Staudinger cycloaddition.
Automated Library Synthesis: Utilizing automated synthesis platforms to rapidly generate libraries of this compound derivatives for high-throughput screening.
In-line Purification and Analysis: Integrating in-line purification and analytical techniques into flow processes to enable real-time monitoring and control of product quality.
Sustainable Chemical Synthesis of Bicyclic Azetidinone Systems
The principles of green chemistry are increasingly important in modern organic synthesis. tandfonline.com The development of sustainable methods for the synthesis of this compound and other bicyclic azetidinone systems is a critical challenge.
Future efforts in this area should be directed towards:
Use of Renewable Starting Materials: Exploring the use of renewable feedstocks for the synthesis of the key building blocks of this compound.
Solvent-Free or Green Solvent Reactions: Developing synthetic methods that minimize or eliminate the use of hazardous organic solvents. tandfonline.com
Catalytic Reactions: Prioritizing the use of catalytic methods over stoichiometric reagents to improve atom economy and reduce waste. researchgate.net
Energy Efficiency: Investigating energy-efficient synthetic methods, such as photochemical and enzymatic reactions, that can be performed at ambient temperature and pressure. tandfonline.com
By addressing these future directions and research challenges, the scientific community can unlock the full potential of this compound as a valuable building block for the development of new medicines and other important chemical entities.
Q & A
Q. What are the key structural features of 6-Azabicyclo[3.2.0]hept-3-en-7-one that influence its reactivity?
The compound’s bicyclic framework combines a strained β-lactam ring fused to a cyclopentane ring. The β-lactam’s inherent strain increases its susceptibility to ring-opening reactions, particularly nucleophilic attacks at the carbonyl group. Conformational flexibility (e.g., boat vs. half-chair cyclohexane conformations) further modulates reactivity . X-ray crystallography confirms intermolecular N-H···O=C hydrogen bonding, influencing molecular packing and stability .
Q. What synthetic routes are commonly employed to access this compound derivatives?
Key methods include:
- [2+2] Cycloaddition : Between ketene equivalents and imines to construct the bicyclic core .
- Ring-Closing Metathesis : For functionalized derivatives, enabling diverse substitution patterns .
- Photocycloaddition : Used to synthesize γ-aminobutyric acid (GABA) analogs, highlighting versatility in stereochemical control . Yields vary (45–58% for allyl-substituted derivatives), requiring optimization of catalysts and reaction conditions .
Q. How does the compound’s reactivity compare to simpler β-lactams?
The fused cyclopentane ring enhances β-lactam strain, accelerating ring-opening reactions. For example, enzymatic hydrolysis by lipases (e.g., Candida antarctica Lipolase) proceeds enantioselectively, enabling access to chiral β-amino acids . This contrasts with monocyclic β-lactams, which lack conformational constraints and exhibit slower reactivity .
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?
Discrepancies in stereochemistry (e.g., endo vs. exo products) are addressed via:
- Spectroscopic Analysis : ¹H/¹³C NMR coupling constants and NOE correlations to assign relative configurations .
- X-ray Crystallography : Definitive structural assignments for crystalline derivatives, as shown in monoclinic P2₁/c space group studies .
- Computational Modeling : DFT calculations to predict energetically favored transition states .
Q. How can functionalization of the bicyclic core improve biological activity (e.g., enzyme inhibition)?
Structure-activity relationship (SAR) studies reveal:
- Substitution at C6 : Allyl or aryl groups (e.g., 4-bromophenyl, thiophen-2-yl) enhance inhibitory potency against cysteine proteases like cathepsins (IC₅₀ < 100 nM) .
- β-Lactam Modifications : Introduction of electron-withdrawing groups stabilizes the transition state during enzyme binding .
- Conformational Rigidity : Restricted rotation in bicyclic systems improves target selectivity compared to flexible analogs .
Q. What methodological challenges arise in scaling up enantioselective syntheses?
Key challenges include:
- Catalyst Efficiency : Lipase-mediated resolutions often require high enzyme loads (e.g., 20–30% w/w) for >90% enantiomeric excess .
- Solvent Compatibility : Polar aprotic solvents (e.g., THF) improve yields but complicate downstream purification .
- Byproduct Formation : Competing pathways (e.g., retro-aldol reactions) necessitate real-time monitoring via LC-MS .
Data Contradiction Analysis
Q. How do conflicting reports on the compound’s stability under acidic/basic conditions inform experimental design?
- Acidic Conditions : Some studies report β-lactam ring cleavage (pH < 3), while others note stability in weakly acidic buffers (pH 5–6). This discrepancy may arise from substituent effects; electron-donating groups (e.g., methyl) stabilize the ring against protonation .
- Basic Conditions : Hydrolysis rates vary with nucleophile strength (e.g., OH⁻ vs. amines). Pre-screening pH stability via kinetic assays is critical for reaction planning .
Methodological Recommendations
Q. What analytical techniques are essential for characterizing novel derivatives?
- HRMS (ESI) : Confirm molecular formulas (e.g., C₁₀H₁₃NO₂ for allyl-substituted derivatives) .
- Multinuclear NMR : Assign stereochemistry and detect conformational equilibria .
- Thermogravimetric Analysis (TGA) : Assess thermal stability for storage and handling protocols .
Q. How can researchers optimize enzymatic resolutions for chiral intermediates?
- Solvent Engineering : Use tert-butanol to enhance lipase activity and reduce denaturation .
- Dynamic Kinetic Resolution : Combine lipases with racemization catalysts (e.g., Shvo’s catalyst) to achieve >95% yield and ee .
Future Directions
Q. What understudied applications warrant further exploration?
- Carbocyclic Nucleoside Analogs : Potential as adenosine receptor agonists for neurological therapeutics .
- Photopharmacology : Light-responsive derivatives for spatiotemporal control of enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
